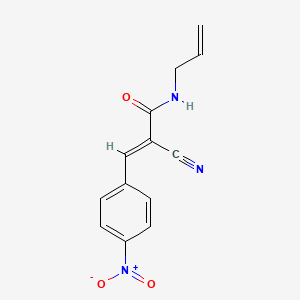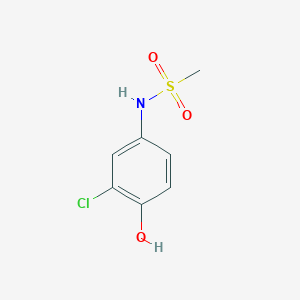
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide” is a useful research chemical with a molecular weight of 194.25 and a molecular formula of C9H10N2OS .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, a related compound, “4- (5-Cyano- {4- (fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters”, was synthesized through the reaction of α-cyanothioacetamide with furfural and ethyl ester of 4-(3-oxobutanamido)benzoic acid in the presence of N-methylmorpholine .Molecular Structure Analysis
The molecular structure of a related compound, “N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylamino)butanamide”, has a molecular weight of 265.37446 g/mol .Physical And Chemical Properties Analysis
A related compound, “2- (3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile”, has a melting point of 197.5 °C, a predicted boiling point of 256.8±40.0 °C, and a predicted density of 1.20±0.1 g/cm3 .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a variety of thiophene carboxamide derivatives to explore their antimicrobial and biological activities. For instance, a study by Avakyan et al. (2005) reported the synthesis of N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophene-2-yl]alkanediamides, demonstrating their anti-inflammatory and analgesic activities. This research highlights the potential of thiophene derivatives in developing new therapeutic agents (Avakyan et al., 2005).
Heterocyclic Synthesis
The compound's structure facilitates the synthesis of heterocyclic compounds, contributing to the development of new pharmaceuticals and materials. A study by Fathalla and Pazdera (2002) demonstrated the synthesis of heterocyclic skeletons by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides, yielding products such as benzothiazine and quinazoline. This work illustrates the versatility of thiophene carboxamide derivatives in organic synthesis and their potential in creating novel heterocyclic compounds with diverse applications (Fathalla & Pazdera, 2002).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of thiophene carboxamide derivatives for their antimicrobial and antioxidant properties have been a significant area of research. Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives and evaluated their antimicrobial and antioxidant activities, revealing promising results against various microorganisms and indicating their potential as therapeutic agents (Sindhe et al., 2016).
Catalytic Applications and Material Science
The applications of thiophene carboxamide derivatives extend beyond biological activities, including their use in catalysis and materials science. For example, the development of dye-sensitized solar cells (DSSCs) has been explored by utilizing carboxylated cyanine dyes derived from thiophene carboxamides, demonstrating improved photoelectric conversion efficiency. This research by Wu et al. (2009) showcases the potential of these compounds in renewable energy technologies (Wu et al., 2009).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(11(9)7-17)18-15(19)14-8-20-12-5-3-4-6-13(12)21-14/h3-6,14H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGLNGUCINTDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2COC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-ynamide](/img/structure/B2668800.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2668802.png)
![Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2668804.png)
![2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2668807.png)


![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2668812.png)

![N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2668814.png)

![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate](/img/structure/B2668819.png)
